1-[3-({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone
Overview
Description
1-[3-({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C24H27FN4O and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21688966 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibitor Applications
Research involving compounds with structural similarities to the one mentioned has been focused on applications such as inhibitors of Aurora kinases, which are essential for cell division. For instance, aurora kinase inhibitors are studied for their potential in treating cancer due to their role in controlling chromosomal segregation during cell division (ロバート ヘンリー, ジェームズ, 2006).
Analytical Chemistry and Labeling Reagents
In the field of analytical chemistry, related compounds have been utilized as fluorescent tags for the analysis of carbohydrates, demonstrating their utility in sensitive HPLC-based detection of monosaccharides. This indicates the potential for the compound to serve as a labeling reagent in biochemical assays (Z. Cai et al., 2014).
Synthesis of Pyrazolopyridines
Compounds with structural elements similar to the target molecule have also been used in synthetic chemistry, specifically in the versatile synthesis of pyrazolopyridines. This highlights its potential applicability in the development of new chemical entities with possible pharmacological activities (C. Almansa et al., 2008).
Antibacterial and Antifungal Applications
Moreover, research into related molecular frameworks has explored their antimicrobial properties. For example, certain pyrazole derivatives have been evaluated for their antibacterial and antifungal activities, suggesting that the compound might also have applications in this area (J. Sindhu et al., 2016).
Properties
IUPAC Name |
1-[3-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]propyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c1-18-5-11-22(12-6-18)29-17-20(24(27-29)19-7-9-21(25)10-8-19)16-26-13-3-15-28-14-2-4-23(28)30/h5-12,17,26H,2-4,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVBRFFNSAJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CNCCCN4CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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